molecular formula C14H13F3N4O2S2 B2615707 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392296-80-9

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2615707
CAS No.: 392296-80-9
M. Wt: 390.4
InChI Key: GYSQXBZBFQRFOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold, which is known to exhibit a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

One significant application of compounds related to N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide is in the inhibition of carbonic anhydrase IX, a tumor-associated enzyme. Halogenated sulfonamides, including derivatives similar to the compound , have shown potent inhibition of this enzyme, suggesting a pathway for the development of antitumor agents (Ilies et al., 2003).

Synthesis and Characterization for Anticancer and Antimicrobial Applications

Another research area involves the synthesis of celecoxib derivatives, which were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed that certain derivatives exhibited significant therapeutic potential, highlighting the versatility of the chemical scaffold within N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide for the development of new therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Antidiabetic Agents

The compound's framework is also foundational in synthesizing new derivatives with antimicrobial and antidiabetic properties. For instance, 3-trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives have been developed as antimicrobial agents, showcasing the compound's utility in creating new chemical entities with potential health benefits (Faidallah et al., 2011).

Development of Antitubercular Agents

Moreover, the synthesis of 1,3,4-thiadiazoles containing the trifluoromethyl group, which share structural similarities with the compound , has yielded derivatives with antibacterial activity against Staphylococcus aureus. This points to the potential use of such compounds in developing new antitubercular agents, demonstrating the compound's relevance in addressing global health challenges like tuberculosis (Lalezari & Sharghi, 1966).

Broad-spectrum Insecticides

Additionally, the chemical structure of N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide is relevant in the context of developing novel insecticides. Sulfoxaflor, for example, represents a new class of insect control agents (the sulfoximines) showing efficacy against many sap-feeding pests without cross-resistance issues seen with neonicotinoids, underscoring the compound's potential in agricultural applications (Zhu et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to target multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets , which could lead to changes in the function of these targets.

Biochemical Pathways

It’s known that similar compounds can affect a variety of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Result of Action

Similar compounds have been found to have a strong binding affinity with double-helical dna, particularly within the minor groove, resulting in the formation of a stable complex . This suggests that this compound may also interact with DNA in a similar manner.

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S2/c1-2-10(22)19-12-20-21-13(25-12)24-7-11(23)18-9-6-4-3-5-8(9)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQXBZBFQRFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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